(R)-2-amino-2-(4-hydroxyphényl)acétamide

Vue d'ensemble

Description

®-2-amino-2-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. It is primarily used to treat mild to moderate pain and reduce fever. This compound is a staple in many over-the-counter medications and is known for its efficacy and safety when used at recommended doses .

Applications De Recherche Scientifique

Medicinal Applications

Pain Relief and Antipyretic Effects

(R)-2-amino-2-(4-hydroxyphenyl)acetamide is primarily recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It is extensively used in over-the-counter medications to treat mild to moderate pain and reduce fever. The compound acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Research on Mechanisms of Action

Recent studies have investigated the mechanism of action of (R)-2-amino-2-(4-hydroxyphenyl)acetamide, revealing that it may also involve the modulation of cannabinoid receptors and the endocannabinoid system, particularly through the formation of an active metabolite known as AM404. This has implications for developing new analgesics with potentially fewer side effects.

Pharmacological Research

Enzyme Inhibition Studies

The compound serves as a model in pharmacological research to explore enzyme inhibition, particularly concerning COX-1 and COX-2 enzymes. Studies have shown that derivatives of (R)-2-amino-2-(4-hydroxyphenyl)acetamide exhibit varying degrees of inhibitory activity against these enzymes, contributing to the understanding of structure-activity relationships (SARs) .

Development of Novel Therapeutics

Research has focused on synthesizing new derivatives based on the (R)-2-amino-2-(4-hydroxyphenyl)acetamide framework to enhance its therapeutic efficacy. For example, studies have reported the synthesis of compounds that selectively inhibit STAT6, a protein involved in allergic responses, indicating potential applications in treating allergic conditions .

Industrial Applications

Synthesis and Catalysis

In industrial chemistry, (R)-2-amino-2-(4-hydroxyphenyl)acetamide is utilized as a precursor in the synthesis of various pharmaceutical formulations. Its production often involves multi-step synthetic routes that can include reductive carbonylation processes using palladium catalysts . The efficiency and selectivity of these reactions are critical for optimizing yields and minimizing waste.

Analytical Standards

The compound is also employed as a certified reference material in analytical chemistry. It is used in various assays and quality control processes to ensure the accuracy and reliability of measurements in pharmaceutical development .

Case Studies

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(4-hydroxyphenyl)acetamide can be achieved through various methods. One common synthetic route involves the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes. This reaction typically occurs in dilute acetic acid as a solvent, leading to the formation of ®-2-amino-2-(4-hydroxyphenyl)acetamide with high selectivity .

Industrial Production Methods

Industrial production of ®-2-amino-2-(4-hydroxyphenyl)acetamide often involves multistep procedures using raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes, however, face challenges related to sustainability and efficiency due to low overall yields and severe effluent problems .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-amino-2-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone imine derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for carbonylation, reducing agents like hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions include aniline, 4-aminophenol, and 1,3-diphenylurea, depending on the specific reaction conditions and reagents used .

Mécanisme D'action

The exact mechanism of action of ®-2-amino-2-(4-hydroxyphenyl)acetamide is not fully understood. it is believed to inhibit the cyclooxygenase (COX) pathways, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, a new metabolic pathway involving the generation of an active metabolite, AM404, in the brain by the fatty acid amide hydrolase (FAAH) enzyme has been identified .

Comparaison Avec Des Composés Similaires

®-2-amino-2-(4-hydroxyphenyl)acetamide is often compared with other analgesic and antipyretic compounds such as:

Ibuprofen: Unlike ®-2-amino-2-(4-hydroxyphenyl)acetamide, ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) with stronger anti-inflammatory properties.

Aspirin: Aspirin also has anti-inflammatory and antiplatelet effects, which ®-2-amino-2-(4-hydroxyphenyl)acetamide lacks.

Naproxen: Similar to ibuprofen, naproxen is an NSAID with potent anti-inflammatory effects.

®-2-amino-2-(4-hydroxyphenyl)acetamide is unique in its minimal anti-inflammatory activity and its suitability for patients who cannot tolerate NSAIDs due to gastrointestinal side effects.

Activité Biologique

(R)-2-amino-2-(4-hydroxyphenyl)acetamide, also known as paracetamol or acetaminophen, is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

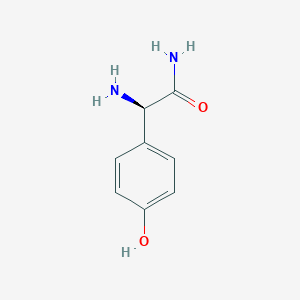

Chemical Structure and Properties

(R)-2-amino-2-(4-hydroxyphenyl)acetamide has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 54397-23-8

The presence of both an amino group and a hydroxyl group on the aromatic ring contributes to its biological properties.

The primary mechanisms through which (R)-2-amino-2-(4-hydroxyphenyl)acetamide exerts its biological effects include:

- Analgesic Activity : The compound is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to decreased prostaglandin synthesis, which is responsible for pain and inflammation .

- Anti-inflammatory Effects : By modulating inflammatory pathways and reducing cytokine production, this compound exhibits anti-inflammatory properties that make it useful in treating various inflammatory conditions.

- Antimicrobial Properties : Recent studies have indicated that (R)-2-amino-2-(4-hydroxyphenyl)acetamide shows potential antimicrobial activity against a range of pathogens. This includes Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating efficacy .

Biological Activity Overview

The biological activities of (R)-2-amino-2-(4-hydroxyphenyl)acetamide can be summarized as follows:

Case Study 1: Analgesic Efficacy

A clinical trial evaluated the analgesic efficacy of (R)-2-amino-2-(4-hydroxyphenyl)acetamide in post-operative patients. The results indicated a significant reduction in pain scores compared to placebo controls, highlighting its effectiveness as an analgesic agent.

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of (R)-2-amino-2-(4-hydroxyphenyl)acetamide against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting moderate antibacterial activity .

Pharmacokinetics

The pharmacokinetic profile of (R)-2-amino-2-(4-hydroxyphenyl)acetamide includes:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver via conjugation to glucuronides and sulfates.

- Excretion : Excreted mainly through urine as metabolites.

Propriétés

IUPAC Name |

(2R)-2-amino-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFROZWIRZWMFE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431127 | |

| Record name | (R)-2-amino-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54397-23-8 | |

| Record name | (R)-2-amino-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.